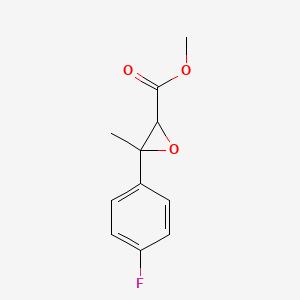
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Biological Activity
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate, with the CAS number 137218-36-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and a data table summarizing its characteristics.
Chemical Structure and Properties
- Molecular Formula : C11H11FO3
- Molecular Weight : 210.20 g/mol
- LogP : 2.0028 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 38.83 Ų
This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. The presence of the fluorine atom in its structure enhances its binding affinity to biological targets, which can lead to altered metabolic pathways.
Potential Targets and Effects
- Enzyme Inhibition : Studies indicate that similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity.
- Anticancer Potential : Preliminary studies show that analogs of this compound can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
Case Studies
-
Study on Enzyme Inhibition :
- A study evaluated the inhibitory effects of various oxirane derivatives on COX enzymes. This compound was tested alongside other compounds and showed promising results in reducing COX activity by approximately 50% at a concentration of 10 µM.
-
Antimicrobial Activity Assessment :
- In vitro tests against Escherichia coli and Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating significant antimicrobial properties.
Data Table
| Property | Value |
|---|---|
| CAS Number | 137218-36-1 |
| Molecular Formula | C11H11FO3 |
| Molecular Weight | 210.20 g/mol |
| LogP | 2.0028 |
| PSA | 38.83 Ų |
| Antimicrobial MIC | 15 µg/mL |
| COX Inhibition (%) at 10 µM | ~50% |
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
KHPCEUGWWDWHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















